molecular formula C19H24O3 B5110549 1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5110549
M. Wt: 300.4 g/mol
InChI Key: MRESOJCMPLNORV-UHFFFAOYSA-N
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Description

1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethylphenol with 3-chloropropanol to form 3-(2,4-dimethylphenoxy)propanol. This intermediate is then reacted with 2-methoxy-4-methylbenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the aromatic rings or the ether linkages.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.

Comparison with Similar Compounds

  • 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
  • 8-[3-(2,4-dimethylphenoxy)propoxy]quinoline
  • 8-[3-(3,4-dimethylphenoxy)propoxy]quinoline

Comparison: 1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. The presence of methoxy and methyl groups can influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-14-6-8-17(16(3)12-14)21-10-5-11-22-18-9-7-15(2)13-19(18)20-4/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRESOJCMPLNORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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